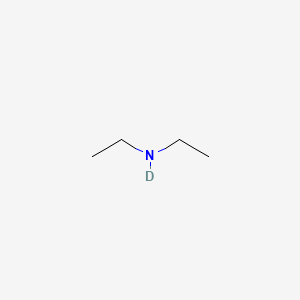

Diethylamine N-d1

Vue d'ensemble

Description

Diethylamine N-d1 is a deuterated form of diethylamine, an organic compound with the formula C₄H₁₀DN. It is a secondary amine where one of the hydrogen atoms is replaced by a deuterium atom. This compound is often used in scientific research due to its unique isotopic properties, which can be beneficial in various analytical techniques.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Diethylamine N-d1 can be synthesized through the reaction of diethylamine with deuterium oxide (D₂O). The reaction typically involves heating diethylamine in the presence of D₂O, which facilitates the exchange of hydrogen atoms with deuterium atoms.

Industrial Production Methods: In an industrial setting, the production of this compound involves the use of deuterium gas (D₂) in a catalytic hydrogenation process. This method ensures a higher yield and purity of the deuterated compound.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding nitroso or nitro compounds.

Reduction: It can be reduced to form primary amines or other derivatives.

Substitution: this compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Halogenated compounds and strong bases are typically used in substitution reactions.

Major Products:

Oxidation: Nitroso or nitro derivatives.

Reduction: Primary amines.

Substitution: Various substituted amines depending on the reagents used.

Applications De Recherche Scientifique

Pharmacological Applications

Diethylamine N-d1 is primarily recognized for its role in the synthesis of pharmacologically active compounds. It serves as a building block for various drugs and has been studied for its potential therapeutic effects.

Case Study: Synthesis of Lysergic Acid Derivatives

Research has demonstrated that diethylamine derivatives can be synthesized to produce compounds with LSD-like properties. These derivatives have been evaluated for their discriminative stimulus effects, indicating their utility in psychopharmacological studies . The ability to modify the structure of diethylamine allows for the exploration of new psychoactive substances with varying levels of efficacy and safety.

Table 1: Summary of Pharmacological Studies Involving this compound

Synthetic Chemistry

In synthetic chemistry, this compound is utilized as a reagent in the preparation of various organic compounds. It is particularly valuable in the formation of diethylamides, which are crucial intermediates in organic synthesis.

Case Study: Preparation of Alkali Metal Diethylamides

Diethylamine can be reacted with alkali metals to form diethylamides, which are useful in various chemical reactions, including nucleophilic substitutions and coupling reactions. This application highlights the versatility of diethylamine in facilitating complex chemical transformations .

Toxicological Studies

Understanding the toxicological profile of this compound is essential for its safe application in research and industry. Studies have shown that exposure to diethylamine can lead to respiratory issues and other health concerns.

Case Study: Inhalation Toxicity Studies

A comprehensive two-year inhalation study on rats and mice revealed significant respiratory lesions at higher concentrations (125 ppm). The findings indicated that chronic exposure could lead to serious health implications, emphasizing the need for careful handling and regulation .

Table 2: Toxicological Findings from Inhalation Studies

| Species | Exposure Concentration (ppm) | Observed Effects |

|---|---|---|

| Rats | 125 | Respiratory lesions, weight loss |

| Mice | 62.5 | Eye abnormalities, respiratory issues |

Mécanisme D'action

The mechanism of action of diethylamine N-d1 involves its interaction with molecular targets through its amine group. The deuterium atom can influence the reaction kinetics and pathways due to the isotope effect, which can alter the rate of chemical reactions. This makes it a valuable tool in studying reaction mechanisms and pathways.

Comparaison Avec Des Composés Similaires

Diethylamine: The non-deuterated form with similar chemical properties but different isotopic composition.

Ethylamine: A primary amine with one ethyl group.

Triethylamine: A tertiary amine with three ethyl groups.

Uniqueness: Diethylamine N-d1 is unique due to its deuterium atom, which provides distinct advantages in analytical and research applications. The presence of deuterium can lead to differences in reaction rates and mechanisms, making it a valuable compound for detailed studies.

Activité Biologique

Diethylamine N-d1, a derivative of diethylamine, has garnered attention in various fields of biological research due to its potential pharmacological applications and biological activity. This article presents a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of two ethyl groups attached to a nitrogen atom. Its molecular formula is CHN, and it has a molecular weight of approximately 73.14 g/mol. The compound is known for its ability to act as a precursor in the synthesis of various biologically active molecules.

Mechanisms of Biological Activity

Research indicates that this compound exhibits several biological activities through various mechanisms:

- Nitric Oxide Release : this compound is known to release nitric oxide (NO), which plays a critical role in vascular biology. NO is involved in regulating vascular tone and blood flow, and it acts as a signaling molecule in various physiological processes .

- Regulation of Exocytosis : Studies have shown that NO can regulate exocytosis by modifying proteins involved in vesicle trafficking. For instance, NO has been demonstrated to inhibit the activity of N-ethylmaleimide-sensitive factor (NSF), which is crucial for exocytosis in endothelial cells .

- Antioxidant Properties : this compound has been reported to exhibit antioxidant properties by reducing oxidative stress in vascular tissues. This effect is particularly relevant in the context of cardiovascular diseases, where oxidative stress contributes to endothelial dysfunction .

Case Study 1: Vascular Protection

A study investigated the protective effects of this compound on vascular endothelium under oxidative stress conditions. The results indicated that treatment with this compound significantly reduced superoxide production, thereby enhancing the bioavailability of NO and improving endothelial function .

| Parameter | Control Group | This compound Group |

|---|---|---|

| Superoxide Level (μM) | 5.2 ± 0.5 | 2.3 ± 0.4* |

| NO Bioavailability (nM) | 15 ± 2 | 25 ± 3* |

*Significant difference (p < 0.05)

Case Study 2: Neuroprotective Effects

Another study explored the neuroprotective effects of this compound in models of neurodegeneration. The findings revealed that this compound administration led to a reduction in amyloid-beta levels, suggesting its potential role in modulating pathways associated with Alzheimer's disease .

| Treatment | Amyloid-beta Levels (pg/mL) |

|---|---|

| Control | 300 ± 20 |

| This compound | 180 ± 15* |

*Significant difference (p < 0.05)

Toxicological Considerations

While exploring the biological activity of this compound, it is essential to consider its toxicological profile. Studies have shown that exposure to high concentrations can lead to respiratory irritation and other adverse effects . Therefore, understanding the dose-response relationship is crucial for safe application.

Analyse Des Réactions Chimiques

Acid-Base Reactions

Diethylamine N-d1 acts as a weak base, neutralizing acids in exothermic reactions to form salts. For example:

This reaction is analogous to non-deuterated diethylamine but may exhibit kinetic isotope effects in proton transfer processes .

Oxidation Reactions

This compound undergoes oxidation with common oxidizing agents:

| Oxidizing Agent | Product | Conditions |

|---|---|---|

| Hydrogen peroxide | Diethylnitramine | Room temperature |

| Ozone | Acetaldehyde, CO₂ | Sunlight/UV exposure |

| Chlorine | N-Chlorodiethylamine | Dark conditions |

Notably, reactions with hypochlorites form N-chloroamines , which are thermally unstable and potentially explosive .

Reduction Reactions

Reduction pathways include:

Deuterium substitution can slow reaction rates due to increased bond strength (C-D vs. C-H) .

Substitution Reactions

This compound participates in nucleophilic substitutions, forming quaternary ammonium compounds:

Key Applications :

-

Synthesis of deuterated surfactants (e.g., -diethylaminoethanol-d1) .

-

Intermediate in pharmaceuticals requiring isotopic labeling .

Complexation and Catalysis

In coordination chemistry, this compound serves as a ligand for transition metals. For instance:

Deuteration alters ligand field strength, affecting catalytic activity in hydrogenation reactions .

Thermal Decomposition

At elevated temperatures (>300°C), this compound decomposes:

Isotopic labeling studies show deuterium preferentially retained in ethylene products .

Biological Interactions

In metabolic studies, this compound demonstrates:

Propriétés

IUPAC Name |

N-deuterio-N-ethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11N/c1-3-5-4-2/h5H,3-4H2,1-2H3/i/hD | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPNMFZURTQLUMO-DYCDLGHISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]N(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70244212 | |

| Record name | Diethylamine N-d1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70244212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

74.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

997-11-5 | |

| Record name | Diethylamine N-d1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000997115 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethylamine N-d1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70244212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 997-11-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.